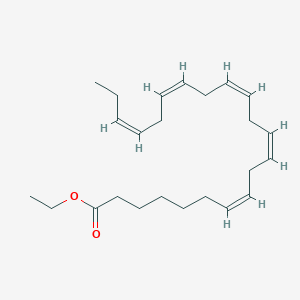

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

描述

二十二碳五烯酸乙酯是二十二碳五烯酸的衍生物,二十二碳五烯酸是一种存在于鱼油中的ω-3脂肪酸。它是一种含有 22 个碳原子和 5 个双键的多不饱和脂肪酸。 这种化合物由于其潜在的健康益处,包括抗炎和心血管保护作用,通常被用作膳食补充剂 .

准备方法

合成路线和反应条件: 二十二碳五烯酸乙酯可以通过二十二碳五烯酸与乙醇的酯交换反应合成。反应通常涉及酸或碱催化剂。 例如,酸催化酯交换反应可以在 70°C 使用硫酸进行 2 小时 .

工业生产方法: 二十二碳五烯酸乙酯的工业生产通常涉及使用高效液相色谱 (HPLC) 进行纯化。 该工艺包括用乙醇和氢氧化钾在己烷中处理含有二十二碳五烯酸的油,然后使用甲醇/水洗脱液进行 HPLC 纯化 .

化学反应分析

反应类型: 二十二碳五烯酸乙酯会发生各种化学反应,包括:

氧化: 这种反应会导致形成氢过氧化物和其他氧化产物。

还原: 还原反应可以将双键转化为单键。

常见试剂和条件:

氧化: 常见的氧化剂包括氧气和过氧化物。

还原: 可以使用钯等金属催化剂的氢气。

主要产物:

氧化: 氢过氧化物和其他氧化衍生物。

还原: 饱和脂肪酸乙酯。

科学研究应用

Nutritional and Health Applications

Omega-3 Fatty Acids : Ethyl docosa-pentaenoate is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for human health. Research indicates that omega-3 PUFAs are essential for cardiovascular health, cognitive function, and anti-inflammatory processes. Studies have shown that supplementation with omega-3 fatty acids can reduce the risk of heart disease and improve mental health outcomes .

Clinical Studies : Clinical trials have explored the effects of omega-3 supplementation on various health conditions. For instance:

- Cardiovascular Disease : A meta-analysis indicated that omega-3 fatty acid intake is associated with a lower incidence of cardiovascular events .

- Cognitive Decline : Research has suggested that higher levels of DHA are linked to reduced cognitive decline in aging populations .

Pharmaceutical Applications

Drug Formulation : Ethyl docosa-pentaenoate is being investigated as a component in drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its properties allow for improved solubility and absorption of lipophilic drugs .

Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects which are being studied for potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Research has demonstrated that omega-3 fatty acids can modulate inflammatory pathways and reduce markers of inflammation .

Food Industry Applications

Nutraceuticals : The food industry utilizes ethyl docosa-pentaenoate in the development of nutraceuticals aimed at promoting health benefits. Its incorporation into functional foods can enhance their nutritional profile by increasing omega-3 content .

Fortification of Foods : Ethyl docosa-pentaenoate is used to fortify various food products, including dairy and plant-based alternatives, to provide consumers with additional health benefits associated with omega-3 fatty acids .

Research and Development

Biochemical Research : this compound serves as a model compound in biochemical studies aimed at understanding the metabolism of long-chain fatty acids. Its unique structure allows researchers to investigate enzymatic pathways involved in fatty acid elongation and desaturation .

Synthesis Studies : The compound is also a subject of synthetic chemistry research where innovative methods are developed to produce PUFAs efficiently. Advances in synthetic techniques could lead to more sustainable production methods for omega-3 fatty acids from renewable resources .

Case Studies

作用机制

二十二碳五烯酸乙酯通过多种机制发挥作用:

β-氧化增加: 增强肝脏中脂肪酸的分解。

抑制酰基辅酶A1,2-二酰基甘油酰基转移酶 (DGAT): 减少甘油三酯的合成。

脂生成减少: 降低肝脏中新脂肪酸的生成。

血浆脂蛋白脂肪酶活性增加: 增强血流中甘油三酯的清除

相似化合物的比较

生物活性

Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a polyunsaturated fatty acid ethyl ester derived from docosapentaenoic acid (DPA). This compound is notable for its five cis double bonds and is classified as an omega-3 fatty acid. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health and anti-inflammatory responses.

- Molecular Formula : C24H38O2

- Molecular Weight : 358.56 g/mol

- CAS Number : 119818-40-5

- Structure : The structure features five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions along the carbon chain.

Biological Activity

This compound exhibits various biological activities that are primarily attributed to its incorporation into cell membranes and its role in lipid metabolism. The following sections detail these activities.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It is metabolized into bioactive lipid mediators that influence the production of cytokines and other inflammatory markers. For instance:

- Case Study : In a study on mice subjected to inflammatory stimuli, administration of ethyl docosa-pentaenoate reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Cardioprotective Properties

The cardioprotective effects of this compound have been explored in various clinical settings:

- Clinical Trials : A randomized controlled trial involving patients with hyperlipidemia showed that supplementation with omega-3 fatty acids significantly lowered triglyceride levels and improved lipid profiles .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Fluidity Modulation : The incorporation of this fatty acid into cell membranes enhances fluidity and flexibility.

- Regulation of Lipid Metabolism : It influences the activity of enzymes involved in lipid metabolism such as acyl-CoA:1,2-diacylglycerol acyltransferase.

- Production of Eicosanoids : It serves as a precursor for eicosanoids that play critical roles in inflammation and immune response.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Number of Double Bonds | Biological Activity |

|---|---|---|---|

| Ethyl Docosa-Pentaenoate | C24H38O2 | 5 | Anti-inflammatory; Cardioprotective |

| Ethyl Docosa-Hexaenoate | C22H34O2 | 6 | Anti-inflammatory; Cardioprotective |

| Ethyl Eicosapentaenoate | C20H30O2 | 5 | Anti-inflammatory; Cardioprotective |

Research Applications

This compound is utilized in various research domains:

- Nutritional Science : Investigated for its role in dietary supplements aimed at improving cardiovascular health.

- Pharmaceutical Development : Explored for potential therapeutic applications in managing chronic inflammatory diseases.

属性

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQUSNNIFZJAP-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119818-40-5 | |

| Record name | Docosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?

A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []

Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?

A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.

Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?

A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。